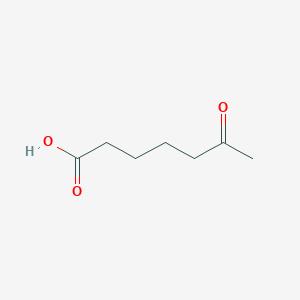
2,3-二氯-1-甲基-4-(三氟甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of chloro- and trifluoromethyl-substituted benzenes typically involves direct halogenation or through the use of specific reagents that introduce these functional groups into the benzene ring. For instance, a method using silver trifluoromethanesulfonate promoted the direct and mild formylation of benzenes, which could be adapted for the synthesis of compounds with similar substitution patterns (Ohsawa, Yoshida, & Doi, 2013).
Molecular Structure Analysis
The molecular structure and conformation of compounds closely related to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. The electron-withdrawing effects of the chloro- and trifluoromethyl groups significantly influence the electronic structure and distribution within the molecule (Kolesnikova et al., 2014).
Chemical Reactions and Properties
Chloro- and trifluoromethyl-substituted benzenes participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of electron-withdrawing groups that activate the benzene ring towards such reactions. These compounds can serve as intermediates in the synthesis of more complex molecules, demonstrating versatile reactivity patterns that can be harnessed in organic synthesis (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of chloro- and trifluoromethyl-substituted benzenes, such as melting and boiling points, solubility, and density, are influenced by the nature and position of substituents on the benzene ring. These properties are critical for determining the compound's suitability for various applications, including its use as a solvent or in material synthesis (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are significantly impacted by the chloro- and trifluoromethyl groups. These substituents withdraw electron density from the benzene ring, affecting its reactivity patterns. Understanding these properties is essential for the compound's application in organic synthesis and the development of new materials (Sosnovskikh et al., 2016).
科学研究应用
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves a chlorine/fluorine exchange using trichloromethylpyridine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Fluorinated Organic Compounds
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Methods of Application or Experimental Procedures
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Results or Outcomes
Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
3. Production of Several Crop-Protection Products
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the production of several crop-protection products .
Methods of Application or Experimental Procedures
It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
Notably, of all the TFMP derivatives, it is in highest demand .
4. Synthesis of Fluorinated Organic Compounds
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Methods of Application or Experimental Procedures
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Results or Outcomes
Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
5. Production of Several Crop-Protection Products
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the production of several crop-protection products .
Methods of Application or Experimental Procedures
It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
Notably, of all the TFMP derivatives, it is in highest demand .
未来方向
Trifluoromethylpyridine and its intermediates, which are structurally similar to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of these compounds will be discovered in the future .
属性
IUPAC Name |
2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXZYCKOJMQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563567 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
CAS RN |
115571-58-9 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


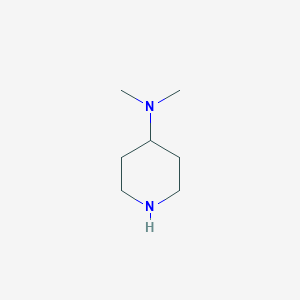



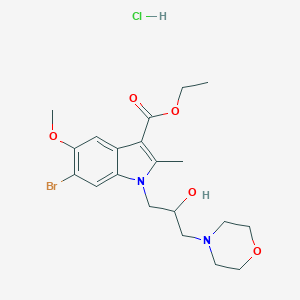
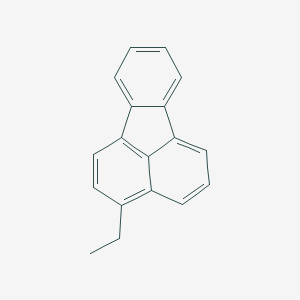

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)
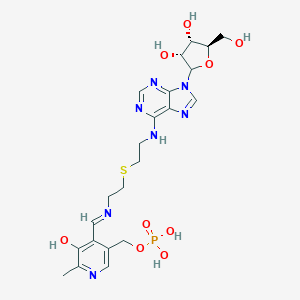
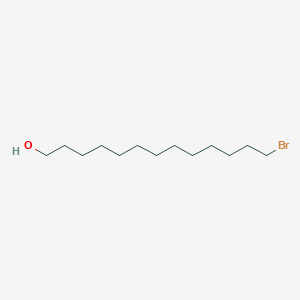
![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)

